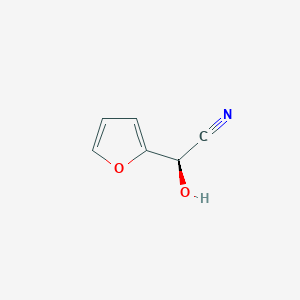
2-氨基-2-茚满甲酸
描述
Synthesis Analysis
The synthesis of amino acids and derivatives similar to 2-amino-2-indancarboxylic acid involves stereoselective synthetic sequences and enantiodivergent approaches. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through such methodologies, highlighting the intricacies of synthesizing rigid beta-peptides and the role of structural units in promoting molecular rigidity (Izquierdo et al., 2005). These synthesis strategies are crucial for incorporating amino acids into peptides with high rigidity and defined structures.
Molecular Structure Analysis
The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been studied using techniques like X-ray diffraction and inelastic neutron scattering (Pawlukojć et al., 2007). These studies provide insights into the strong intramolecular hydrogen bonds and conformational equilibria influencing the rigidity and structural stability of the molecules, which are critical for understanding the behavior of 2-amino-2-indancarboxylic acid derivatives.
Chemical Reactions and Properties
Amino acids like 2-amino-2-indancarboxylic acid participate in various chemical reactions, including carbocarboxylation reactions that utilize both the alkyl and carboxyl components, offering a sustainable approach to synthesizing valuable derivatives (Liao et al., 2021). These reactions highlight the compound's versatility and potential in organic synthesis and pharmaceutical applications.
Physical Properties Analysis
The physical properties of amino acid derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in material science and biochemistry. Investigations into the molecular structure of related compounds provide valuable data for predicting the behavior of 2-amino-2-indancarboxylic acid in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties of 2-amino-2-indancarboxylic acid derivatives, such as reactivity with other chemical groups, stability under different conditions, and ability to form specific structures like beta-peptides, are fundamental to their application in designing novel materials and therapeutics. Research on derivatized amino acids and their incorporation into peptides underscores the importance of understanding these properties for peptide synthesis and the development of peptide-based drugs (Clive et al., 2003).
科学研究应用
毛细管区带电泳用于氨基酸: Kuhr 和 Yeung (1988) 探索了毛细管区带电泳 (CZE) 结合激光诱导荧光光谱用于检测氨基酸,氨基酸在生物化学中至关重要,但通常缺乏分析上有用的物理性质。该技术对于分析小样品非常重要,例如蛋白质测序或脑细胞外液中皮摩尔的氨基酸量 (Kuhr 和 Yeung,1988).
兴奋性氨基酸拮抗剂的治疗应用: Meldrum (1985) 回顾了兴奋性氨基酸神经递质(如谷氨酸和天冬氨酸)拮抗剂在神经病学和精神病学中的潜在治疗用途。该研究强调了它们在治疗癫痫、运动系统疾病、脑缺血和慢性退行性疾病中的相关性 (Meldrum,1985).
生物活性酰胺的合成: Meyer (2004) 讨论了杂环羧酸(包括稀有和非天然 p-氨基酸)的合成,用于创建生物活性化合物库。这在组合化学和高通量筛选的背景下尤其重要 (Meyer,2004).
TCA 循环与氨基酸生物合成之间的联系: Araújo 等人 (2014) 证明了三羧酸 (TCA) 循环中间体 2-氧戊二酸在调节从 2-氧戊二酸到氨基酸代谢的通量中的关键作用。这一发现对于理解涉及芥子油苷、类黄酮、生物碱代谢和氨基酸代谢的生化过程非常重要 (Araújo 等人,2014).
催化和医学中的金属有机骨架: Deng 等人 (2020) 合成了两种含 Co(II) 的金属有机骨架,突出了氨基官能化孔在催化反应中的用途及其在抑制瘢痕组织增生中的潜力 (Deng 等人,2020).
在材料科学和生物化学中的作用: Toniolo 等人 (1998) 讨论了 2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸在肽中作为 β-转角和 310/α-螺旋结构的诱导剂的应用,以及作为电子自旋共振和荧光猝灭研究中的探针 (Toniolo 等人,1998).
蒽缩酸衍生物的合成: Culf 等人 (2015) 描述了一种荧光邻氨基苯甲酸酯和相关化合物的单锅合成方法,展示了氨基酸在有机合成中的多功能性 (Culf 等人,2015).
用于生物医学应用的 LNA/DNA 杂交体: Astakhova 和 Wengel (2014) 探索了 2'-氨基-LNA 核苷酸掺入 LNA/DNA 杂交体,证明了它们在检测 DNA 和 RNA 靶标中的用途,以及在诊断和治疗中的潜力 (Astakhova 和 Wengel,2014).
肽合成: Hsieh 等人 (1998) 利用二氢吡喃-2-羧酸作为肽醇固相合成的连接剂,突出了此类化合物肽化学中的关键作用 (Hsieh 等人,1998).
胰岛素抵抗和糖尿病研究: Palmer 等人 (2015) 进行了一项代谢组学分析研究,揭示了与胰岛素抵抗和转化为 2 型糖尿病相关的氨基酸中的不同模式 (Palmer 等人,2015).
安全和危害
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
The primary target of 2-Amino-2-indancarboxylic acid, also known as 2-Aminoindane-2-carboxylic acid, is tyrosine hydroxylase . Tyrosine hydroxylase plays a crucial role in the biosynthesis of catecholamines, which are a group of neurotransmitters including dopamine, norepinephrine, and epinephrine.
Mode of Action
2-Amino-2-indancarboxylic acid interacts with its target, tyrosine hydroxylase, by acting as a potential inhibitor . This interaction can lead to a decrease in the production of catecholamines, thereby affecting the transmission of signals in the nervous system.
Biochemical Pathways
The compound’s action primarily affects the catecholamine biosynthesis pathway. By inhibiting tyrosine hydroxylase, the first and rate-limiting step in the synthesis of catecholamines is disrupted . This can lead to downstream effects such as altered mood, attention, and movement, all of which are functions modulated by catecholamines.
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of tyrosine hydroxylase by 2-Amino-2-indancarboxylic acid can result in decreased levels of catecholamines. This can have various effects at the molecular and cellular level, potentially impacting neurological functions such as mood regulation and motor control .
Action Environment
The action, efficacy, and stability of 2-Amino-2-indancarboxylic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound’s solubility and stability can be affected by the pH of its environment .
生化分析
Biochemical Properties
2-Amino-2-indancarboxylic acid can interact with various enzymes and proteins. It has been identified as a potential inhibitor of tyrosine hydroxylase , an enzyme crucial for the production of neurotransmitters. The nature of these interactions is complex and may involve binding to the active site of the enzyme, thereby preventing its normal function.
Cellular Effects
The cellular effects of 2-Amino-2-indancarboxylic acid are primarily related to its potential role as a tyrosine hydroxylase inhibitor . By inhibiting this enzyme, 2-Amino-2-indancarboxylic acid could potentially affect cell signaling pathways, gene expression, and cellular metabolism, particularly in neurological contexts.
Molecular Mechanism
The molecular mechanism of 2-Amino-2-indancarboxylic acid involves its interaction with tyrosine hydroxylase . It may bind to the active site of this enzyme, inhibiting its function and leading to changes in neurotransmitter production. This could potentially result in changes in gene expression and cellular signaling.
Temporal Effects in Laboratory Settings
It’s slightly soluble in DMSO and Methanol when heated .
Metabolic Pathways
As a potential tyrosine hydroxylase inhibitor, it could potentially influence the metabolic pathways of neurotransmitters .
Subcellular Localization
Given its potential role as a tyrosine hydroxylase inhibitor, it may be localized in areas of the cell where this enzyme is present .
属性
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFXIWMAQOCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290762 | |
| Record name | 2-Amino-2-indancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27473-62-7 | |
| Record name | 27473-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-indancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Aic's rigid structure can influence the conformation of peptides, impacting their biological activity. This has been demonstrated in studies of chemotactic peptides, where Aic analogs displayed higher locomotion activity compared to the parent peptide, formyl-Met-Leu-Phe (fMLP) []. This suggests that the conformational constraint imposed by Aic can enhance the interaction of peptides with their targets.
A: Research indicates that incorporating Aic into vasopressin analogs, specifically at positions 2 or 3, significantly influences their interaction with vasopressin and oxytocin receptors []. Molecular modeling studies suggest that the valence angle between the aromatic rings at these positions, influenced by Aic, correlates with the analog's biological activity []. This highlights the potential of Aic for fine-tuning the activity and selectivity of peptide-based drugs.
A: Yes, a study demonstrated the successful development of a highly potent V2 agonist by modifying arginine vasopressin analogues with Aic at the N-terminal []. The resulting peptide, [Mpa1,Aic2,Val4,D-Arg8]VP, exhibited antidiuretic activity comparable to one of the most potent antidiuretic vasopressin analogues known [].
A: Absolutely. Recent research has focused on developing methods for the late-stage modification of Aic-containing peptides []. One such method involves a [2+2+2] cyclotrimerization reaction to incorporate a benzylhalo functionality, opening avenues for further modifications via Sonogashira coupling, Suzuki-Miyaura cross-coupling, and other reactions []. This expands the possibilities for tailoring Aic-based peptides for specific applications.
A: Crystallographic studies of Aic-containing peptides provide valuable insights. For instance, in an fMLP analog with Aic replacing phenylalanine, the peptide exhibited a helical folding stabilized by the Aic residue []. This conformation was found to be crucial for the peptide's ability to stimulate superoxide production [], showcasing the importance of Aic's conformational influence.
A: Interestingly, the crystal structure of an fMLP analog with Aic replacing phenylalanine revealed a backbone conformation similar to that of fMLP bound to an immunoglobulin (Bence-Jones dimer) [, ]. This suggests that Aic can induce conformations in peptides that mimic those observed in natural ligand-receptor interactions, potentially leading to enhanced binding affinity and selectivity.
ANone: Chemotactic peptides play a crucial role in the immune response by directing the migration of immune cells to the site of inflammation. By understanding how Aic influences the structure and activity of these peptides, researchers can develop more effective treatments for inflammatory diseases.
A: Several methods have been reported for Aic synthesis, including a highly efficient route involving the dialkylation of a nickel(II) complex of a glycine Schiff base with o-dibromoxylylene []. Incorporation of Aic into peptides typically involves standard peptide coupling procedures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)












